3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a piperidine ring, and a butyl group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a piperidine derivative with a nitrile oxide intermediate, which can be generated in situ from an oxime and a chlorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and temperature control, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers study the compound’s effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other non-covalent interactions with target proteins, modulating their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-5-(piperidin-4-yl)-1,3,4-oxadiazole: Similar structure but with a different oxadiazole ring configuration.
3-Butyl-5-(piperidin-4-yl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
3-Butyl-5-(piperidin-4-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the oxadiazole ring and the piperidine ring allows for versatile interactions with various targets, making it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
3-butyl-5-piperidin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-2-3-4-10-13-11(15-14-10)9-5-7-12-8-6-9/h9,12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKIZEWZYKSGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=N1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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